molecular formula C16H17N3Na2O5 B1677190 Oglufanide CAS No. 122933-59-9

Oglufanide

Cat. No.: B1677190
CAS No.: 122933-59-9
M. Wt: 333.34 g/mol
InChI Key: LLEUXCDZPQOJMY-AAEUAGOBSA-N
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Description

Oglufanide is a synthetic dipeptide immunomodulator, primarily developed for the treatment of chronic hepatitis C viral infection. It was originally developed in Russia to treat severe infectious diseases and later studied extensively in cancer clinical trials in the United States. This compound functions as a regulator of the body’s immune response, enhancing the immune system’s ability to combat infections and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves the activation of the carboxyl group of L-glutamic acid, typically using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), followed by coupling with the amino group of L-tryptophan under mild conditions to form the dipeptide bond .

Industrial Production Methods: Industrial production of oglufanide involves large-scale peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods ensure high purity and yield of the final product. The synthesized this compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Oglufanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .

Scientific Research Applications

Oglufanide has a wide range of scientific research applications, including:

Mechanism of Action

Oglufanide regulates the body’s innate immune response by modulating the activity of immune cells. It enhances the production of cytokines and other immune mediators, which help in combating infections and cancer cells. The compound may control or reverse the suppression of the immune system caused by the hepatitis virus, thereby restoring the body’s natural defenses .

Comparison with Similar Compounds

Uniqueness of Oglufanide: this compound is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulatory compounds, this compound has shown promise in clinical trials for the treatment of chronic hepatitis C viral infection and cancer, making it a valuable candidate for further research and development .

Properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUXCDZPQOJMY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924324
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38101-59-6, 122933-59-9
Record name Thymogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38101-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oglufanide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglufanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLUFANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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